Moexipril Diketopiperazine

Description

Overview of Diketopiperazines as Cyclic Dipeptides in Chemical and Biological Systems

Diketopiperazines (DKPs), also known as cyclic dipeptides, are the smallest possible cyclic peptides, formed from the condensation of two α-amino acids. nih.govmdpi.com Their structure is a six-membered ring containing two amide bonds. mdpi.comwikipedia.org These compounds are ubiquitous in nature, found in a variety of organisms including bacteria, fungi, and mammals. nih.govwikipedia.org They are also found in processed foods and beverages as degradation products of polypeptides. wikipedia.org

The formation of diketopiperazines can occur from dipeptides, often facilitated by heat or alkaline conditions. nih.govclockss.org The conformation of the dipeptide plays a significant role, with a higher probability of the cis peptide conformation favoring cyclization. clockss.org Diketopiperazines are noted for their relative stability against proteolytic degradation compared to their linear peptide counterparts, making their core structure an attractive scaffold in drug discovery. mdpi.com

Moexipril (B10654) as an Angiotensin-Converting Enzyme Inhibitor Prodrug

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension. wikipedia.orgdrugbank.com It is a prodrug, meaning it is administered in an inactive form and is then converted in the body to its pharmacologically active metabolite, moexiprilat (B1677388). wikipedia.orgfpnotebook.comdrugs.com This conversion occurs through the hydrolysis of an ethyl ester group, a process that is thought to take place primarily in the liver, among other tissues. wikipedia.orgdrugbank.com

Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgncats.io By inhibiting this conversion, moexiprilat leads to vasodilation and a reduction in blood pressure. ontosight.ai The chemical structure of moexipril hydrochloride is (3S-(2(R(R)),3R*))-2-(2-((1 -(Ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid monohydrochloride. drugs.com

Table 1: Chemical Properties of Moexipril and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Moexipril Hydrochloride | C₂₇H₃₄N₂O₇•HCl | 535.04 |

| Moexiprilat | C₂₅H₃₀N₂O₇ | 470.51 |

| Moexipril Diketopiperazine | C₂₇H₃₂N₂O₆ | 480.55 |

This compound as a Significant Degradation Product of Moexipril

This compound is a primary degradation product of moexipril. nih.govresearchgate.netnih.gov Its formation occurs through an intramolecular cyclization reaction of the active metabolite, moexiprilat. researchgate.net This process is a known degradation pathway for several other ACE inhibitors that share a similar dipeptide-like structure. ucl.ac.ukresearchgate.net

Studies have shown that the degradation of moexipril and the subsequent formation of this compound are influenced by environmental factors such as pH and the presence of certain excipients. For instance, the intramolecular cyclization to form the diketopiperazine is a significant pathway at pH 4 or below. researchgate.netnih.gov Conversely, at a pH greater than 5, hydrolysis of the ester bond to form the active diacid, moexiprilat, is the predominant reaction. ucl.ac.uk The stability of moexipril can also be compromised by certain pharmaceutical excipients, such as magnesium stearate, which has been shown to increase the rate of degradation. nih.gov

Forced degradation studies have been conducted to understand the stability of moexipril under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net These studies have identified this compound as one of the major degradants. researchgate.net The identification and characterization of such degradation products are essential for developing stable pharmaceutical formulations and ensuring drug quality.

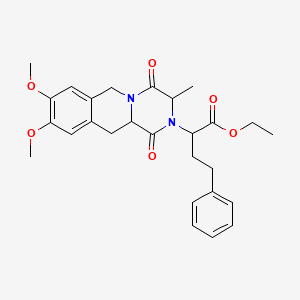

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32N2O6 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

ethyl 2-(8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |

InChI |

InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3 |

InChI Key |

UYPPDNXTLSUNRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C |

Origin of Product |

United States |

Ii. Formation Pathways and Mechanistic Investigations of Moexipril Diketopiperazine

Intramolecular Cyclization Mechanisms Leading to Diketopiperazine Formation

The principal mechanism for the formation of moexipril (B10654) diketopiperazine is an intramolecular nucleophilic attack. This reaction is characteristic of dipeptides and their derivatives, such as moexipril. researchgate.net The process involves the N-terminal nitrogen atom of the moexipril molecule attacking the carbonyl carbon of the adjacent ester group. This attack leads to the formation of a six-membered ring, which is the core structure of the diketopiperazine. researchgate.netacs.org This cyclization reaction results in the cleavage of the peptide chain and the formation of the stable diketopiperazine ring.

The specific functional groups within the moexipril molecule play a critical role in the cyclization process. The key players in this intramolecular reaction are the secondary amine of the tetrahydroisoquinoline ring system and the ethyl ester group of the alanyl moiety. The nitrogen atom of the amine acts as the nucleophile, while the carbonyl carbon of the ester is the electrophilic center.

The stereochemistry of the amino acid residues in moexipril also influences the rate and propensity of diketopiperazine formation. While specific studies on the cyclization rates of different moexipril stereoisomers are not extensively detailed in the reviewed literature, the spatial arrangement of the interacting functional groups is a determining factor in the feasibility of the intramolecular attack. For other dipeptides, it has been shown that the cis or trans configuration at the alpha-carbon positions can affect the solution structure and, consequently, the biological activity and degradation pathways of the resulting diketopiperazines. nih.gov In the broader context of ACE inhibitors, the stereochemistry, particularly of proline-based inhibitors, is known to be crucial for their stability and interaction with the ACE enzyme. semanticscholar.org It is plausible that the specific (S,S,S) configuration of moexipril influences the proximity and orientation of the reacting groups, thereby affecting the kinetics of diketopiperazine formation.

Hydrolytic Degradation Processes Preceding Diketopiperazine Formation

The formation of moexipril diketopiperazine does not always occur directly from the parent moexipril molecule. In many instances, it is preceded by hydrolytic degradation. Moexipril is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat (B1677388). ptfarm.plncats.io This hydrolysis involves the cleavage of the ethyl ester group to a carboxylic acid. This same hydrolytic process can occur as a degradation pathway under certain conditions, competing with the cyclization reaction. nih.govresearchgate.net The resulting moexiprilat can also undergo intramolecular cyclization to form a diketopiperazine derivative.

Environmental and Solvation Effects on Diketopiperazine Formation

The rate and extent of this compound formation are significantly influenced by environmental factors and the solvent system.

The pH of the environment is a critical determinant of the degradation pathway of moexipril. In acidic conditions (pH below 5), the intramolecular cyclization to form this compound is the predominant degradation pathway. researchgate.net Conversely, at a pH above 5, the hydrolysis of the ethyl ester to form moexiprilat becomes the major degradation route. researchgate.net This pH-dependent pathway highlights the importance of controlling the pH in liquid formulations of moexipril to minimize the formation of the diketopiperazine degradant.

| pH Range | Predominant Degradation Pathway | Primary Degradation Product |

|---|---|---|

| < 5 | Intramolecular Cyclization | This compound |

| > 5 | Hydrolysis | Moexiprilat |

Elevated temperatures accelerate the degradation of moexipril, including the formation of its diketopiperazine derivative. Studies on the solid-state stability of moexipril hydrochloride have shown that temperature significantly influences the rate of decomposition. ptfarm.plnih.gov Forced degradation studies have demonstrated that moexipril degrades under thermal stress, leading to the formation of various degradation products, including the diketopiperazine. nih.govscispace.com

In the solid state, the presence of moisture plays a crucial role in the degradation of moexipril. Increased relative humidity (RH) has been shown to induce instability in moexipril hydrochloride. nih.govnih.gov Kinetic studies have established a clear relationship between the degradation rate constant and the percentage of relative humidity. ptfarm.plnih.gov The presence of water molecules can facilitate both hydrolytic degradation and intramolecular cyclization by acting as a reactant or by increasing molecular mobility within the solid.

| Relative Humidity (%) | Degradation Rate Constant (ln ki) |

|---|---|

| 50.9 | -12.09 ± 0.88 |

| 60.5 | -11.45 ± 0.83 |

| 66.5 | -11.02 ± 0.81 |

| 76.4 | -10.37 ± 0.79 |

The relationship is described by the equation: ln ki = (0.0676 ± 0.016) * RH% - (15.53 ± 0.78)

Solvent System Modulation of Reaction Rates and Product Ratios

The composition of the solvent system plays a critical role in the degradation kinetics of moexipril, profoundly affecting both the rate of diketopiperazine formation and the ratio of degradation products. scispace.com Studies have shown that the degradation of moexipril in mixed aqueous-organic solutions follows pseudo-first-order kinetics. scispace.com

The presence of organic solvents tends to have a dual effect. While the hydrolysis of the ester group on moexipril is generally suppressed in solvents with a high organic content due to the reduced water activity, the intramolecular cyclization that leads to the formation of this compound is often accelerated. ucl.ac.uk This phenomenon highlights the solvent's ability to influence the conformational changes necessary for the nucleophilic attack of the terminal amine on the amide carbonyl, a key step in the cyclization reaction. The polarity of the solvent is a key determinant in this process, with less polar solvents generally favoring diketopiperazine formation. nih.gov

Research on the degradation of a similar peptide, FPG8K, demonstrated that the rate of diketopiperazine formation increases with decreasing solvent polarity. nih.gov This is attributed to a reduction in the enthalpic barrier for the reaction in less polar environments. nih.gov

Table 1: Effect of Solvent on Moexipril Degradation Pathways

| Solvent System | Effect on Hydrolysis (Moexiprilat Formation) | Effect on Cyclization (Diketopiperazine Formation) | Primary Degradation Product |

| Aqueous Solution (pH ≤ 4) | Minor Pathway | Major Pathway | This compound |

| Aqueous Solution (pH > 5) | Major Pathway | Minor Pathway | Moexiprilat |

| High Organic Content | Suppressed | Increased | This compound |

This table provides a qualitative summary based on available research. ucl.ac.uk

Comparative Analysis of Diketopiperazine Formation in Solid-State versus Solution-Phase Degradation

The physical state of moexipril, whether in a solid form or dissolved in a solution, significantly impacts its stability and the propensity for diketopiperazine formation.

In solution , particularly at acidic pH (≤ 4), the primary degradation pathway for moexipril is intramolecular cyclization to form this compound. ucl.ac.uk At higher pH levels (> 5), hydrolysis to the active diacid metabolite, moexiprilat, becomes the predominant reaction. ucl.ac.uk The degradation in solution is influenced by factors such as pH, temperature, and the solvent composition as discussed previously.

In the solid-state , the degradation of moexipril is also a concern, with the formation of both this compound and the hydrolysis product, moexiprilat, being observed. ucl.ac.uksci-hub.se The presence of moisture is a critical factor in solid-state degradation, with increased relative humidity accelerating the decomposition. sci-hub.senih.gov Studies on moexipril hydrochloride have shown a direct correlation between the rate of degradation and the percentage of relative humidity. ptfarm.pl

Furthermore, interactions with excipients in pharmaceutical formulations can significantly affect the stability of moexipril in the solid state. sci-hub.senih.gov For instance, basic excipients have been found to favor the direct cyclization to the diketopiperazine derivative, whereas acidic excipients may lead to different degradation profiles. sci-hub.se The presence of certain lubricants, such as magnesium stearate, has been shown to decrease the stability of moexipril, particularly in the presence of moisture. nih.gov

Table 2: Comparison of Moexipril Degradation in Solid vs. Solution Phase

| Feature | Solid-State Degradation | Solution-Phase Degradation |

| Primary Degradants | This compound, Moexiprilat ucl.ac.uksci-hub.se | This compound (at low pH), Moexiprilat (at high pH) ucl.ac.uk |

| Key Influencing Factors | Humidity, Temperature, Excipients sci-hub.senih.gov | pH, Temperature, Solvent Composition ucl.ac.uk |

| Reaction Kinetics | Can follow complex kinetics, including autocatalytic models nih.gov | Typically pseudo-first-order scispace.com |

| Role of Water | Accelerates degradation sci-hub.senih.gov | Acts as a reactant in hydrolysis and influences cyclization rates ucl.ac.uk |

Metabolic Pathways Involving Formation of this compound Derivatives

Following administration, moexipril undergoes metabolic conversion in the body. The primary metabolic activation step is the hydrolysis of the ethyl ester to form the pharmacologically active metabolite, moexiprilat. fda.govdrugs.com However, both the parent drug, moexipril, and its active metabolite, moexiprilat, are further metabolized into diketopiperazine derivatives. fda.govdrugs.comnih.gov

After intravenous administration of moexipril, a portion of the dose is excreted in the urine and feces as moexipril, moexiprilat, and their metabolites, including diketopiperazine derivatives. fda.govdrugs.comnih.gov Specifically, after an intravenous dose, about 26% appears in the urine as moexipril and about 40% as moexiprilat, with smaller amounts of other metabolites. fda.govdrugs.comnih.gov Following oral administration, the urinary excretion of moexiprilat is approximately 7%, with about 1% as moexipril and around 5% as other metabolites, which include the diketopiperazine derivatives. drugs.comnih.gov A significant portion of an oral dose is recovered in the feces, primarily as moexiprilat. drugs.com

Iii. Synthetic Methodologies and Derivatization Strategies for Moexipril Diketopiperazine

General Principles of Diketopiperazine Synthesis from Amino Acid Precursors

Diketopiperazines (DKPs) are six-membered rings formed from the condensation of two amino acids. The synthesis of these structures is primarily based on the cyclization of a linear dipeptide precursor.

The most common method for synthesizing diketopiperazines involves the intramolecular cyclization of a dipeptide. This process is essentially an intramolecular aminolysis reaction where the N-terminal amino group of a dipeptide attacks the C-terminal ester or amide, leading to the formation of the cyclic diketopiperazine structure. acs.org The propensity for a dipeptide to cyclize is influenced by several factors, including the nature of the amino acid residues, the pH of the reaction medium, and the temperature. nih.govnih.gov

For instance, studies have shown that dipeptides containing proline are particularly prone to cyclization due to the higher probability of the cis-peptide bond conformation, which facilitates the ring-closing reaction. clockss.org The rate of diketopiperazine formation is also significantly affected by the pH, with the unprotonated N-terminal amino group being the more reactive nucleophile. nih.gov Heating the dipeptide ester or the free dipeptide can promote cyclization. clockss.org

The cyclization can be catalyzed by acids or bases. Base-catalyzed cyclization involves the deprotonation of the N-terminal amine, increasing its nucleophilicity. Acid catalysis, on the other hand, can activate the C-terminal carbonyl group towards nucleophilic attack. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side reactions.

Protecting groups are essential tools in peptide and diketopiperazine synthesis to prevent unwanted side reactions and to direct the reaction towards the desired product. google.com The α-amino and α-carboxyl groups of the amino acid precursors, as well as any reactive side chains, are typically protected during the coupling of the two amino acids to form the linear dipeptide.

Commonly used α-amino protecting groups include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. google.com The choice of protecting group strategy is critical. For example, the Fmoc group is base-labile and is often removed using piperidine (B6355638) in dimethylformamide (DMF). acs.orgnih.gov However, this deprotection step can sometimes induce premature cyclization, leading to the formation of the diketopiperazine as a side product in solid-phase peptide synthesis (SPPS). acs.orgnih.gov

The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester, during the coupling reaction. rsc.orgacs.org The selection of the ester is important as it can influence the rate of the subsequent cyclization step. After the formation of the linear dipeptide, the protecting groups are selectively removed to allow for the intramolecular cyclization to occur. For instance, a Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), and a benzyl group can be removed by hydrogenolysis. clockss.orgacs.org Careful planning of the protecting group strategy is paramount for the successful and targeted synthesis of a specific diketopiperazine.

Development of Specific Synthetic Routes for Moexipril (B10654) Diketopiperazine and Its Analogs

Moexipril Diketopiperazine is the primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. nih.govresearchgate.net Its synthesis is often studied in the context of the degradation pathways of the parent drug. The formation of this compound from Moexipril involves an intramolecular cyclization. nih.gov

The degradation of Moexipril to its diketopiperazine form has been investigated under various pH conditions. At a pH of 4 or below, the intramolecular cyclization leading to the formation of this compound is the predominant degradation pathway. nih.gov This suggests that a specific synthetic route for this compound could involve subjecting Moexipril or a suitable dipeptide precursor to acidic aqueous conditions.

While specific, dedicated synthetic routes for this compound are not extensively detailed in publicly available literature, the general principles of diketopiperazine synthesis can be applied. A plausible synthetic approach would involve the coupling of the two constituent amino acid precursors of Moexipril, followed by deprotection and cyclization under optimized conditions that favor the formation of the diketopiperazine ring. The synthesis of analogs would involve utilizing different amino acid precursors in the initial coupling step. nih.gov

Evaluation of Solution-Phase versus Solid-Phase Synthetic Approaches

The synthesis of diketopiperazines can be carried out using either solution-phase or solid-phase methodologies, each with its own set of advantages and disadvantages.

Solution-Phase Synthesis: This traditional approach involves carrying out all reactions in a solvent. It is highly versatile and allows for easy scale-up of the synthesis. acs.org Purification of intermediates is typically performed after each step, which can be labor-intensive but ensures the purity of the final product. For the synthesis of specific, well-defined diketopiperazines in larger quantities, solution-phase chemistry is often the preferred method. acs.org However, it can be time-consuming, and the purification process can sometimes be challenging.

Solid-Phase Synthesis (SPS): In solid-phase synthesis, one of the amino acid precursors is attached to a solid support (resin), and the subsequent reactions are carried out on this support. nih.gov A major advantage of SPS is the simplified purification process, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov This makes it particularly suitable for the rapid synthesis of libraries of diverse diketopiperazines for screening purposes. researchgate.netchimia.ch

A common strategy in SPS is "cyclative cleavage," where the diketopiperazine is formed and released from the resin in a single step. nih.gov This can lead to high-purity products. However, diketopiperazine formation can also occur as an unwanted side reaction during SPS of peptides, particularly after the deprotection of the second amino acid. acs.orgnih.gov The choice between solution-phase and solid-phase synthesis depends on the specific goals of the synthesis, such as the desired quantity and purity of the product and the need for high-throughput synthesis of analogs.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reaction Environment | Homogeneous (in a solvent) | Heterogeneous (on a solid support) |

| Purification | Requires purification after each step (e.g., chromatography, crystallization) | Simplified purification by washing the solid support |

| Scalability | Generally easier to scale up to large quantities | Can be challenging to scale up |

| Automation | Less amenable to automation | Easily automated for high-throughput synthesis |

| Reaction Monitoring | Relatively straightforward | Can be more difficult to monitor reaction progress |

| Byproduct Formation | Byproducts need to be separated from the product | Byproducts are washed away, but side reactions on the resin can occur |

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized diketopiperazine. Several factors can be fine-tuned to achieve the desired outcome.

Solvent: The choice of solvent can significantly impact the rate of cyclization. Solvents with different polarities can influence the conformation of the dipeptide precursor and the solubility of reactants and products.

Temperature: Heating is often employed to promote cyclization. clockss.org However, excessive heat can lead to degradation or racemization. The optimal temperature needs to be determined empirically for each specific synthesis.

Catalyst: The type and concentration of the acid or base catalyst can have a profound effect on the reaction rate and the formation of byproducts. For example, phosphorus pentoxide has been used as a catalyst to achieve faster reaction times and higher yields in certain diketopiperazine syntheses. google.com

Concentration: The concentration of the dipeptide precursor can influence the balance between intramolecular cyclization (favored at lower concentrations) and intermolecular polymerization (favored at higher concentrations).

Protecting Groups: As discussed earlier, the choice of protecting groups and the deprotection method can significantly impact the outcome. nih.gov For instance, in solid-phase synthesis, using alternative Fmoc-removal reagents like a mixture of DBU and piperazine (B1678402) in NMP has been shown to drastically reduce unwanted diketopiperazine formation compared to the conventional piperidine/DMF method. acs.orgnih.gov The use of sterically bulky resins like 2-chlorotrityl chloride resin can also inhibit diketopiperazine formation. peptide.com

A systematic study of these parameters allows for the development of a robust and efficient synthetic protocol for this compound and its derivatives, ensuring high yield and purity of the final compound.

Iv. Structural Elucidation and Advanced Spectroscopic Characterization of Moexipril Diketopiperazine

Application of High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of moexipril (B10654) diketopiperazine. Unlike standard mass spectrometry, HRMS provides the accurate mass of the molecule with a high degree of precision, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, which is crucial for distinguishing it from other compounds with the same nominal mass.

In the analysis of moexipril degradation products, HRMS is used to obtain the accurate mass of the protonated molecule [M+H]⁺ of moexipril diketopiperazine. nih.govresearchgate.netscispace.com This data is instrumental in confirming its elemental formula and differentiating it from other potential degradants. nih.govresearchgate.net The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for this level of precision. scispace.comacs.org

Table 1: HRMS Data for this compound

| Parameter | Observed Value | Reference |

|---|---|---|

| Protonated Molecule ([M+H]⁺) | Varies based on specific instrumentation and experimental conditions | nih.govresearchgate.net |

| Elemental Composition | C₂₅H₂₈N₂O₄ | Inferred from accurate mass |

| Mass Accuracy | Typically <5 ppm | science.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further confirm the structure of this compound. In an MS/MS experiment, the protonated molecule of the compound, previously selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, providing detailed structural information. nih.govconsensus.app

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of organic molecules, including this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each atom in the molecule. nih.govyoutube.com

¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment based on their chemical shifts. youtube.comlibretexts.org For this compound, specific proton signals can be assigned to the various parts of the molecule, including the tetrahydroisoquinoline and the diketopiperazine rings. The coupling constants observed in the spectra help to determine the relative stereochemistry of the chiral centers. nih.gov

¹³C NMR complements the proton data by providing information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms, particularly the carbonyl carbons of the diketopiperazine ring, are highly diagnostic. mdpi.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the complete connectivity and definitively assign all proton and carbon signals, leading to an unambiguous structural and stereochemical assignment. nih.gov

Table 2: Representative Chemical Shifts in NMR for Diketopiperazine Structures

| Nucleus | Functional Group Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Protons adjacent to the diketopiperazine ring | Varies depending on specific structure and conformation | nih.gov |

| ¹³C | Carbonyl carbons in the diketopiperazine ring | ~165-175 | mdpi.com |

| ¹H | Protons on the tetrahydroisoquinoline moiety | Varies | nih.gov |

| ¹³C | Carbons in the aromatic and aliphatic regions | Varies | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Real-Time Degradation Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. lmu.eduwebassign.net Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the IR spectrum will show characteristic absorption bands for the amide carbonyl groups within the diketopiperazine ring, as well as vibrations corresponding to the aromatic and aliphatic C-H bonds and C-O bonds. libretexts.orgspectroscopyonline.com

The carbonyl (C=O) stretching vibrations are particularly intense and diagnostic, typically appearing in the region of 1650-1700 cm⁻¹ for cyclic amides (lactams). spectroscopyonline.com The presence of these strong absorption bands, coupled with the absence of the characteristic ester and carboxylic acid bands from the parent moexipril, provides strong evidence for the formation of the diketopiperazine ring. libretexts.org

The formation of this compound is often a solid-state degradation process. nih.govresearchgate.net Thermal Fourier Transform Infrared (FT-IR) microspectroscopy is a powerful hyphenated technique that combines differential scanning calorimetry (DSC) with FT-IR spectroscopy to monitor chemical changes in a sample as it is heated. nih.govjfda-online.com This technique allows for the real-time detection of the formation of this compound as a function of temperature. nih.govresearchgate.netresearchgate.net

As a sample of moexipril is heated, the DSC component measures the heat flow associated with physical and chemical transformations, while the FT-IR microscope simultaneously acquires infrared spectra. The appearance and growth of the characteristic diketopiperazine carbonyl bands in the IR spectra can be directly correlated with specific thermal events observed in the DSC thermogram, providing a detailed understanding of the solid-state degradation pathway and kinetics. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | Stretch | 1650 - 1700 | spectroscopyonline.com |

| Aromatic C-H | Stretch | 3000 - 3100 | libretexts.org |

| Aliphatic C-H | Stretch | 2850 - 3000 | libretexts.org |

| C-N | Stretch | 1000 - 1350 | libretexts.org |

Integration of Chromatographic Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization of Degradation Profiles

Chromatographic techniques, particularly liquid chromatography (LC) and gas chromatography (GC), are essential for separating moexipril from its degradation products, including this compound. nih.govajrconline.org When coupled with mass spectrometry (LC-MS or GC-MS), these methods provide a comprehensive profile of the degradation products formed under various stress conditions, such as acidic, basic, oxidative, and photolytic stress. nih.govresearchgate.netscispace.com

A stability-indicating LC method can separate moexipril, this compound, and other related substances. nih.govresearchgate.net The retention time of each compound provides initial identification, which is then confirmed by the mass spectrometer. nih.govoup.com LC-MS is particularly well-suited for the analysis of relatively non-volatile and thermally labile compounds like moexipril and its degradants. nih.govajrconline.org The use of gradient elution in LC allows for the effective separation of compounds with a wide range of polarities. nih.govresearchgate.net By employing these integrated techniques, a complete picture of the degradation pathways of moexipril can be established, with this compound being a key identified component. nih.govresearchgate.netscispace.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Moexipril |

| This compound |

V. Kinetic and Mechanistic Studies of Moexipril Diketopiperazine Formation

Determination of Reaction Order and Specific Rate Constants under Varied Conditions

The degradation of moexipril (B10654), leading to the formation of Moexipril Diketopiperazine, has been shown to follow specific kinetic models that are highly dependent on the surrounding conditions such as pH, temperature, and the presence of moisture or excipients.

In aqueous solutions, the degradation of moexipril generally follows pseudo-first-order kinetics across a wide pH range. scispace.com The formation of the diketopiperazine derivative is particularly favored under acidic conditions (pH ≤ 4). ucl.ac.uk In contrast, at a pH greater than 5, hydrolysis to form the active metabolite, moexiprilat (B1677388), becomes the predominant degradation pathway. ucl.ac.uk

In the solid state, the kinetics of moexipril degradation can be more complex. Studies have shown that the degradation of moexipril hydrochloride in the solid phase can accord with an autocatalytic-second-order kinetic model, especially in the presence of certain pharmaceutical excipients like magnesium stearate. science.gov However, when analyzing the pure drug substance in the solid state under controlled temperature and humidity, the degradation is often modeled using first-order kinetics. ptfarm.pl

The rate of degradation is significantly influenced by temperature and relative humidity (RH). In the solid state, an increase in both temperature and relative humidity accelerates the degradation process. For instance, the degradation of moexipril hydrochloride was studied at various temperatures in both dry air (RH ≈ 0%) and at a constant relative humidity of 76.4%. ptfarm.pl The calculated first-order rate constants (k) demonstrate a clear dependence on these factors.

Table 1: First-Order Rate Constants (k) for the Degradation of Moexipril Hydrochloride in the Solid Phase at Different Temperatures and Relative Humidities (RH)

| Temperature (K) | k x 10⁶ (s⁻¹) at RH ≈ 0% | k x 10⁶ (s⁻¹) at RH = 76.4% |

|---|---|---|

| 333 | - | 0.17 ± 0.02 |

| 343 | - | 0.54 ± 0.04 |

| 353 | 0.29 ± 0.02 | 1.19 ± 0.09 |

| 358 | 0.52 ± 0.03 | 1.83 ± 0.11 |

| 363 | 0.81 ± 0.05 | 2.88 ± 0.13 |

| 373 | 2.01 ± 0.11 | - |

| 383 | 4.72 ± 0.25 | - |

Data sourced from Stanisz B., 2004. ptfarm.pl

The effect of relative humidity on the stability of moexipril hydrochloride in the solid phase at 363 K is described by the equation: ln k = (0.0676 ± 0.016) · RH% – (15.53 ± 0.78). ptfarm.plnih.gov This indicates a direct relationship between the amount of moisture present and the rate of degradation.

Calculation of Activation Energies and Thermodynamic Parameters Governing Formation

The thermodynamic parameters governing the formation of this compound, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), have been calculated to better understand the energy barriers and the nature of the transition state of the degradation reaction. These parameters are typically derived from the Arrhenius equation by studying the reaction rates at different temperatures.

For the solid-state degradation of moexipril hydrochloride, these parameters were determined for conditions of both low and high relative humidity.

Table 2: Thermodynamic Parameters for the Decomposition of Moexipril Hydrochloride in the Solid Phase

| Parameter | Value at RH ≈ 0% | Value at RH = 76.4% |

|---|---|---|

| Activation Energy (Ea) (kJ·mol⁻¹) | 139.9 ± 11.0 | 105.2 ± 9.0 |

| Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | 137.4 ± 11.0 | 102.3 ± 9.0 |

| Entropy of Activation (ΔS‡) (J·K⁻¹·mol⁻¹) at 293 K | -35.4 ± 30.0 | -88.7 ± 26.0 |

Data sourced from Stanisz B., 2004. ptfarm.pl

The lower activation energy in the presence of humidity indicates that less energy is required for the degradation reaction to proceed, which is consistent with the observed increase in reaction rate. ptfarm.pl The negative values for the entropy of activation suggest a more ordered transition state compared to the reactants, which is expected for an intramolecular cyclization reaction.

Modeling of Degradation Pathways and Proposed Reaction Mechanisms

The degradation of moexipril can proceed through several pathways, with the formation of this compound being a key route, particularly in the solid state and under acidic aqueous conditions. In the solid state under dry conditions, the primary degradation product is this compound. ptfarm.pl However, in the presence of humidity, moexipril degrades to form both this compound and the diacid product, moexiprilat. ptfarm.pl

Forced degradation studies using LC-MS/MS have helped to elucidate the structures of various degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.govresearchgate.net Under acidic hydrolysis, the formation of the diketopiperazine derivative is a major pathway. The proposed mechanism for the intramolecular cyclization involves the nucleophilic attack of the nitrogen atom of the alanine (B10760859) moiety on the carbonyl carbon of the tetrahydroisoquinoline-3-carboxylic acid portion of the molecule. This is followed by the elimination of a water molecule to form the stable five-membered diketopiperazine ring.

Isoconversional methods are powerful tools in thermal analysis for determining the activation energy of solid-state reactions without assuming a particular reaction model. nih.gov These "model-free" methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, analyze data from experiments conducted at different heating rates to calculate the activation energy as a function of the extent of conversion (α). conicet.gov.armdpi.com

While specific studies applying isoconversional methods directly to moexipril degradation are not widely published, this approach has been successfully used to study the intramolecular cyclization of other ACE inhibitors, such as enalapril (B1671234) maleate. conicet.gov.arresearchgate.net For enalapril, the activation energy for diketopiperazine formation was determined to be 198 kJ·mol⁻¹. conicet.gov.arresearchgate.net The application of such methods to moexipril would provide a more detailed understanding of the energy requirements of the cyclization process as it progresses.

Following the determination of activation energy using model-free isoconversional methods, the reaction mechanism can be investigated using the master-plot method. conicet.gov.ar This involves comparing experimental data with theoretical master plots for various solid-state reaction models (e.g., nucleation, diffusion, reaction-order models). conicet.gov.ar

Model-free kinetic analysis has been applied to study the solid-state cyclization of lisinopril (B193118) to its diketopiperazine, allowing for the estimation of the activation energy without being confined to a specific kinetic model. optica.orgnih.gov For enalapril maleate, the reaction mechanism was found to be dependent on temperature; below its melting point, a nucleation model was probable, while above the melting point, a first-order reaction model better described the kinetics in the liquid state. conicet.gov.arresearchgate.net These techniques could be instrumental in elucidating the complex solid-state degradation mechanism of moexipril.

Comparative Kinetic Studies of Diketopiperazine Formation Across Related Angiotensin-Converting Enzyme Inhibitors

The formation of a diketopiperazine derivative is a common degradation pathway for many ACE inhibitors that are dipeptide derivatives, including enalapril, ramipril (B1678797), lisinopril, and quinapril. semanticscholar.org The rate and extent of this cyclization vary among the different ACE inhibitors, influenced by their unique molecular structures and the conditions of storage and formulation.

Comparative stability studies have been conducted, providing insights into the relative propensity of these drugs to form diketopiperazines. For example, under conditions of 90°C and approximately 76.4% RH, the stability of several ACE inhibitors in the solid state was found to decrease in the following order: benazepril (B1667978) > imidapril (B193102) > moexipril > enalapril > quinapril. researchgate.net

Table 3: Comparative Half-lives (t₀.₅) for Degradation of Various ACE Inhibitors at 90°C and ~76.4% RH

| ACE Inhibitor | Half-life (t₀.₅) |

|---|---|

| Benazepril | 110 days |

| Imidapril | 7.3 days |

| Moexipril | 58 hours |

| Enalapril | 35 hours |

| Quinapril | 27.6 hours |

Data sourced from Stanisz B. et al., as cited in related stability studies. researchgate.net

The activation energy for the cyclization reaction also differs among these compounds. For instance, the activation energy for the solid-state cyclization of ramipril to its diketopiperazine has been reported as approximately 174 kJ·mol⁻¹, while for lisinopril, it is significantly higher at around 327 kJ·mol⁻¹. nih.govmdpi.com Quinapril hydrochloride has a reported activation energy for degradation of about 134-140 kJ·mol⁻¹. ptfarm.pl These differences in activation energies reflect the varying intrinsic stabilities of the molecules to intramolecular cyclization.

Vi. Analytical Methodologies for Research and Characterization of Moexipril Diketopiperazine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the quantification and purity assessment of Moexipril (B10654) Diketopiperazine. Stability-indicating HPLC methods are specifically designed to separate the parent compound, Moexipril, from its degradation products, including the diketopiperazine, and any other potential impurities. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most widely applied chromatographic technique for the analysis of Moexipril and its related substances. These methods typically utilize a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

The development of a robust RP-HPLC method involves the careful optimization of several parameters to achieve adequate resolution between Moexipril, Moexipril Diketopiperazine, and other degradants such as Moexiprilat (B1677388). Key parameters that are optimized include the type of stationary phase, the composition of the mobile phase (including the organic modifier and buffer), the pH of the mobile phase, and the column temperature.

For instance, a gradient LC-MS method was developed for the identification of Moexipril's degradants, successfully separating five degradation products. nih.gov This study highlighted that Moexipril degrades under hydrolytic, oxidative, and photolytic conditions. nih.gov The separation was achieved on an Agilent XDB C-18 column (4.6 × 150 mm, 5 μm) using a gradient elution method. nih.gov

The following interactive table summarizes typical conditions used in RP-HPLC methods for the analysis of Moexipril and its degradation products.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Agilent XDB C-18 (4.6 x 150 mm, 5 µm) | Phenyl column |

| Mobile Phase | Gradient elution | Gradient: Buffer (10 mM KH2PO4, pH 2.8) and Acetonitrile/Water (95:5 v/v) |

| Detection | LC-MS/MS | UV at 210 nm |

| Flow Rate | Not specified | 1.2 mL/min |

| Application | Identification of degradants | Quantitative determination of Moexipril and impurities |

This table is based on data from multiple sources and represents typical starting points for method development.

The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Gas Chromatography (GC) Approaches for Derivatized this compound Detection

Gas Chromatography (GC) is another powerful separation technique, but its application to compounds like this compound is limited by their low volatility and thermal instability. Direct analysis of such large, polar molecules by GC is generally not feasible. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. libretexts.org

Common derivatization techniques for compounds containing active hydrogens (such as those in amines, carboxylic acids, and amides) include silylation, acylation, and alkylation. jfda-online.com For diketopiperazines, a ring-opening derivatization followed by esterification and acylation has been shown to be an effective strategy for their analysis by chiral GC. nih.gov This approach not only increases volatility but can also enable the separation of stereoisomers. nih.gov

While a specific, validated GC method for this compound is not widely reported in the literature, the general approach would involve:

Extraction: Isolating the diketopiperazine from the sample matrix.

Derivatization: Reacting the isolated compound with a suitable agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent) to block polar functional groups.

GC-MS Analysis: Injecting the derivatized sample into a GC-MS system for separation and detection. The mass spectrometer provides structural information, aiding in the confirmation of the analyte's identity.

The development of such a method would require careful optimization of the derivatization reaction conditions and the GC temperature program to ensure complete reaction and prevent on-column degradation.

Spectrophotometric Techniques for Monitoring Degradation Product Formation

The principle behind this application is that Moexipril and its degradation products will likely have different UV absorption spectra. As Moexipril degrades, its absorbance at its λmax will decrease, while the absorbance of the degradation products will increase at their respective λmax values. By monitoring the absorbance at one or more wavelengths over time, the rate of degradation can be determined.

However, it has been noted that first derivative UV spectrophotometry, while selective for Moexipril in the presence of tablet excipients, is not selective with respect to its degradation products. nih.gov This means that the degradation products have overlapping spectra with the parent drug, making it difficult to quantify the diketopiperazine independently without prior separation. Therefore, spectrophotometry is more appropriately used in conjunction with a separation technique like HPLC for accurate quantification of specific degradants.

Advanced Thermal Analytical Techniques for Solid-State Characterization

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds, including their stability and degradation pathways. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful in the study of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. analis.com.my For the study of this compound, TGA can be used to investigate the thermal stability of the compound and to determine the kinetics of its decomposition.

By subjecting a sample of Moexipril to a controlled heating program, the temperature at which it begins to degrade to form the diketopiperazine and other products can be identified by a characteristic mass loss. The kinetics of this degradation can be studied by performing the experiment at multiple heating rates and applying kinetic models (e.g., the Flynn-Wall-Ozawa or Kissinger methods) to the resulting TGA data. researchgate.net This analysis can provide important parameters such as the activation energy of the degradation process, which is a measure of the energy barrier to the reaction.

The following table outlines a hypothetical TGA experiment for studying Moexipril degradation.

| Parameter | Experimental Condition |

| Instrument | Thermogravimetric Analyzer |

| Sample Size | 5-10 mg |

| Heating Rate | 5, 10, 15, 20 °C/min |

| Temperature Range | Ambient to 600 °C |

| Atmosphere | Inert (e.g., Nitrogen) |

| Data Analysis | Isoconversional methods (e.g., Flynn-Wall-Ozawa) |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

In the context of this compound, DSC can be used to:

Determine the melting point and enthalpy of fusion of the isolated diketopiperazine, which are important physical properties for its characterization.

Study the thermal decomposition of Moexipril. The intramolecular cyclization of Moexipril to form the diketopiperazine is an endothermic or exothermic event that can be detected by DSC. For the related ACE inhibitor enalapril (B1671234), DSC thermograms show a broad endothermic event that overlaps with the melting peak, representing the thermal decomposition to its diketopiperazine. scispace.com

Assess the purity of a sample. Impurities can depress and broaden the melting peak of a compound.

A typical DSC thermogram for an ACE inhibitor that degrades via diketopiperazine formation would show an endothermic peak corresponding to the melting of the drug, often followed by or overlapping with another thermal event associated with the decomposition. scispace.com

In Silico Methodologies for Predictive Studies on Degradation Pathways of this compound

The prediction of degradation pathways for pharmaceutical compounds and their impurities, such as this compound, is a critical aspect of drug development and stability testing. In silico, or computational, methodologies offer a powerful and cost-effective approach to forecast potential degradation products, thereby guiding analytical method development and stability studies. These predictive tools leverage knowledge of chemical reaction mechanisms and computational chemistry to model the degradation of a molecule under various stress conditions.

Predictive studies for the degradation of this compound would primarily focus on the inherent reactivity of its core diketopiperazine ring system and the susceptibilities of its constituent moieties derived from the parent drug, moexipril. The primary degradation pathway anticipated for a diketopiperazine is hydrolysis, which would lead to the opening of the six-membered ring. This can occur through the cleavage of one or both of the amide bonds within the ring, ultimately yielding linear dipeptide structures.

Several expert, knowledge-based in silico software programs are available to predict the forced degradation pathways of organic molecules. researchgate.net Tools like Zeneth and DELPHI utilize a curated knowledge base of chemical degradation patterns to predict the likely degradants of a given chemical structure under specified conditions such as temperature, pH, and the presence of water, oxygen, or light. researchgate.net For this compound, these programs would assess the structure against their database of degradation transformations. The software can generate a tree of potential degradation products, often providing a likelihood score for each predicted degradant.

Key Predicted Degradation Pathways for this compound:

Hydrolysis: The most probable degradation pathway for the diketopiperazine ring is hydrolysis. This can result in the formation of a linear dipeptide. The specific conditions (acidic, basic, or neutral pH) would influence the rate and exact nature of the ring-opening. usm.edunih.gov

Oxidation: The tetrahydroisoquinoline portion of the molecule, inherited from moexipril, could be susceptible to oxidation.

Photodegradation: Exposure to light could potentially lead to the formation of photolytic degradants.

The utilization of these predictive tools can significantly streamline the process of identifying potential degradants. For instance, a study on the forced degradation of moexipril identified five degradation products under various stress conditions, including hydrolysis and oxidation. scispace.comresearchgate.net While this study focused on the degradation of the parent drug, the identified degradants provide insight into the labile parts of the moexipril structure that would also be present in the diketopiperazine derivative.

More advanced computational approaches, such as Density Functional Theory (DFT) calculations, can be employed to investigate the reaction mechanisms of degradation in greater detail. nih.gov DFT can be used to model the transition states of reactions, such as the hydrolysis of the diketopiperazine ring, to determine the most energetically favorable degradation pathways. nih.govacs.org Such quantum chemical studies provide a deeper, mechanistic understanding of the stability of the molecule. nih.gov

The general workflow for an in silico predictive study on the degradation of this compound would involve:

Inputting the 2D structure of this compound into a predictive software tool.

Defining the stress conditions to be simulated (e.g., acidic, basic, oxidative, photolytic).

The software then applies its knowledge base of reaction rules to the structure to generate potential degradation products.

The output would be a list of predicted degradant structures, which can then be used to guide the development of analytical methods for their detection.

While in silico predictions are a valuable tool, they are not a substitute for experimental degradation studies. However, they provide a strong starting point for understanding the potential instability of a molecule and for focusing analytical efforts on the most likely degradation products.

Table of Predicted Degradation Reactions for this compound

| Degradation Type | Potential Reaction | Predicted Products |

| Hydrolysis | Cleavage of one amide bond in the diketopiperazine ring | Linear dipeptide intermediate |

| Cleavage of both amide bonds in the diketopiperazine ring | Amino acid constituents | |

| Oxidation | Oxidation of the tetrahydroisoquinoline moiety | Oxidized derivatives |

| Photolysis | Light-induced degradation | Various photolytic products |

Vii. Future Research Directions and Methodological Innovations for Moexipril Diketopiperazine Studies

Development of Novel Analytical Approaches for Ultra-Trace Level Detection of Moexipril (B10654) Diketopiperazine

The accurate detection and quantification of moexipril diketopiperazine at ultra-trace levels present a significant analytical challenge, particularly in complex matrices such as biological fluids and pharmaceutical dosage forms. While conventional high-performance liquid chromatography (HPLC) methods are commonly employed for routine analysis, future research will focus on the development of more sensitive and selective analytical techniques. nih.gov

Hyphenated Chromatographic and Spectroscopic Techniques:

The integration of separation techniques with powerful spectroscopic detection is a promising avenue for ultra-trace analysis. actascientific.com Hyphenated systems like liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offer exceptional sensitivity and specificity for identifying and quantifying drug impurities. actascientific.comresearchgate.net Future developments may involve the use of ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers. sterlingpharmasolutions.combiomedres.us These technologies provide superior resolution and mass accuracy, enabling the confident identification of this compound even at femtogram or attogram levels. nih.gov

Further advancements can be achieved through the coupling of multiple analytical dimensions, such as in LC-NMR-MS systems. ijpsjournal.com This powerful combination provides comprehensive structural information, facilitating the unambiguous identification of unknown trace-level impurities.

Advanced Mass Spectrometry Methodologies:

Innovations in mass spectrometry ionization sources and analyzers will continue to push the boundaries of detection. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be explored for elemental analysis related to impurities, although less directly applicable to the organic structure of diketopiperazine. biomedres.us More relevant are advancements in soft ionization techniques that minimize fragmentation and preserve the molecular ion, which is crucial for accurate mass determination of labile compounds like this compound.

The following table summarizes potential novel analytical approaches and their advantages for the ultra-trace detection of this compound.

| Analytical Technique | Key Advantages for this compound Detection |

| UPLC-HRMS (Q-TOF, Orbitrap) | High sensitivity, high resolution, accurate mass measurement for unambiguous identification. sterlingpharmasolutions.com |

| LC-MS/MS | High selectivity and sensitivity for quantification in complex matrices. researchgate.net |

| LC-NMR-MS | Provides comprehensive structural information for definitive identification of unknown impurities. ijpsjournal.com |

Advanced Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Elucidation

A thorough understanding of the formation mechanism of this compound is fundamental to developing effective mitigation strategies. Advanced computational chemistry and molecular dynamics (MD) simulations offer powerful in-silico tools to investigate the intricate molecular-level details of this intramolecular cyclization reaction. nih.gov

Quantum Mechanics (QM) Calculations:

Density Functional Theory (DFT) is a robust quantum mechanical method that can be employed to elucidate the reaction pathway of diketopiperazine formation. researchgate.netacs.orgnih.gov DFT calculations can be used to:

Determine the reaction mechanism: By mapping the potential energy surface, researchers can identify the transition state structures and intermediates involved in the cyclization of moexipril.

Calculate activation energies: The energy barriers for different potential reaction pathways can be calculated to determine the most favorable mechanism. acs.org

Investigate the influence of substituents: The effect of the chemical structure of moexipril on the rate of diketopiperazine formation can be studied by modeling related compounds.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the conformational dynamics of the moexipril molecule in different environments, which is crucial for understanding its propensity to cyclize. semanticscholar.org These simulations can be used to:

Analyze conformational preferences: Identify the specific conformations of moexipril that are precursors to the cyclization reaction.

Study the role of the solvent: Investigate how different solvents or the aqueous environment in a formulation can influence the conformational landscape of moexipril and facilitate or hinder diketopiperazine formation. mdpi.com

Simulate interactions with excipients: Model the interactions between moexipril and various pharmaceutical excipients to understand their potential impact on the stability of the drug.

The following table outlines the application of advanced computational methods for studying this compound formation.

| Computational Method | Application in this compound Studies |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, and investigation of transition states. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics, study of solvent effects, and simulation of drug-excipient interactions. nih.govsemanticscholar.org |

Q & A

Q. What are the primary degradation pathways of moexipril leading to diketopiperazine (DKP) formation, and how can these pathways be experimentally validated?

Moexipril undergoes cyclization under acidic and neutral conditions to form DKP as the dominant degradation product, with amide bond hydrolysis occurring at negligible levels . This is consistent with other ACE inhibitors (e.g., ramipril), where intramolecular aminolysis of the dipeptide structure drives DKP formation. Experimental validation involves:

- UPLC-DAD/MS/MS : Monitor degradation kinetics and identify DKP via molecular ions (e.g., m/z 421 for moexipril DKP) and fragmentation patterns (e.g., m/z 375, 347, 319) .

- pH-Varied Forced Degradation : Compare DKP yields under acidic (pH 1–3), neutral (pH 6–7), and alkaline (pH 10) conditions. Alkaline conditions favor ester hydrolysis to dicarboxylic acids (e.g., moexiprilat) rather than DKP .

| Condition | Major Product | Key Analytical Markers |

|---|---|---|

| Acidic | DKP | m/z 421, IR C=O stretches at 1660/1590 cm⁻¹ |

| Neutral | DKP | Similar fragmentation to acidic conditions |

| Alkaline | Moexiprilat | m/z 411, MS² ions at m/z 365, 206 |

Q. Which spectroscopic methods are most reliable for distinguishing diketopiperazine structures from oxazolones or other cyclic peptides?

- IR Spectroscopy : DKP exhibits two distinct C=O stretching modes (1660 cm⁻¹ and 1590 cm⁻¹) due to amidate resonance differences, whereas oxazolones show a single C=O stretch .

- Hydrogen-Deuterium Exchange (HDX) : DKP structures exchange fewer protons due to rigid ring geometry, while oxazolones show faster exchange rates .

- MS/MS Fragmentation : DKP produces ions like m/z 97 (loss of neutral CO) and m/z 42 (NCO⁻), distinct from oxazolone patterns .

Advanced Research Questions

Q. Why does diketopiperazine formation dominate over amide hydrolysis in moexipril degradation, and how can reaction kinetics resolve this preference?

Cyclization to DKP is entropically and enthalpically favored due to:

- Lower Activation Energy : Intramolecular aminolysis avoids solvent interactions required for hydrolysis .

- Transition-State Stability : The tetrahedral intermediate in DKP formation is stabilized by adjacent carbonyl groups, unlike hydrolysis intermediates . Methodological Approach :

- Kinetic Modeling : Use Arrhenius plots to compare rate constants (k) for cyclization vs. hydrolysis under controlled pH and temperature.

- Computational Studies : Density Functional Theory (DFT) can model energy barriers for competing pathways, as demonstrated in ACE inhibitor degradation studies .

Q. How do stereochemical and substituent effects influence the oxidative functionalization of moexipril-derived diketopiperazines in synthetic applications?

Substituents at C3/C6 positions and stereochemistry dictate regioselectivity in oxidation:

- C11 vs. C15 Hydroxylation : Electron-withdrawing groups (e.g., acetoxy) at C12 increase C15 reactivity, while bulky substituents (e.g., tert-butyl) hinder oxidation at adjacent positions .

- Predictive Modeling : Parameterize permanganate oxidation using substrate-based descriptors (e.g., steric bulk, electron density) to forecast products. For example, bis(pyridine)silver permanganate selectively hydroxylates methylene groups in diketopiperazines with >80% accuracy .

Q. What experimental and computational strategies address contradictions in reported degradation rates of moexipril DKP across studies?

Discrepancies arise from varying buffer systems, catalysts, or detection limits. Resolve by:

- Standardized Protocols : Use ICH Q1A guidelines for forced degradation (e.g., 0.1 M HCl, 40°C) to ensure reproducibility .

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets comparing DKP yields, identifying outliers linked to solvent polarity or ionic strength .

- Machine Learning : Train models on historical ACE inhibitor degradation data to predict moexipril DKP stability under novel conditions .

Q. Can diketopiperazine dimers derived from moexipril enhance pharmacological activity, and what synthetic routes are feasible?

Marine-derived DKP dimers show enhanced receptor binding via bifunctional linkers . For moexipril:

- Biocatalytic Synthesis : Use substrate-permissive diketopiperazine prenyltransferases (e.g., NotF) to dimerize moexipril DKP with terpenoid units .

- Solid-Phase Peptide Synthesis (SPPS) : Avoid DKP formation during synthesis using Fmoc-Pro-Wang resin and low-dielectric solvents .

Data Contradictions & Resolution

- Conflict : Some studies report DKP as the sole degradation product of moexipril, while others detect trace amide hydrolysis by-products .

Resolution : Hydrolysis products (e.g., DP3/DP4) may form transiently but degrade further under prolonged storage. Use real-time stability-indicating assays (e.g., UPLC-DAD at 254 nm) to capture early intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.